5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a synthetic organic compound belonging to the class of benzodiazoles. This compound is characterized by a benzodiazole ring fused with a phenylethylamine moiety. Benzodiazoles are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable carbonyl compound under acidic or basic conditions to form the benzodiazole ring.
Introduction of the Phenylethylamine Moiety: The phenylethylamine group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the benzodiazole intermediate with 1-phenylethylamine in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the phenylethylamine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the benzodiazole ring or the phenylethylamine group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent. Further research is ongoing to explore its efficacy and safety in clinical settings.
Industry
Industrially, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzodiazole ring can interact with various enzymes, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-[(1-phenylethyl)amino]-1,3-benzodiazole: Lacks the dihydro functionality, which may affect its biological activity.
2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the phenylethylamine moiety, which is crucial for its interaction with specific targets.
1-phenylethylamine:
Uniqueness
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the combination of the benzodiazole ring and the phenylethylamine moiety. This dual functionality allows it to interact with a broader range of molecular targets, enhancing its potential as a therapeutic agent and a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
5-(1-phenylethylamino)-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10(11-5-3-2-4-6-11)16-12-7-8-13-14(9-12)18-15(19)17-13/h2-10,16H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCBSCNUCBEJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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